3-(Difluoromethoxy)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C6H4F2O2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethoxy group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another method involves the chloromethylation of thiophene followed by oxidation to form the aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the Vilsmeier-Haack reaction is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)thiophene-2-carboxylic acid.
Reduction: 3-(Difluoromethoxy)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The difluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
3-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the difluoromethoxy group, leading to different chemical properties.
Uniqueness
The presence of the difluoromethoxy group in 3-(Difluoromethoxy)thiophene-2-carbaldehyde imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-(Difluoromethoxy)thiophene-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H4F2O1S
- Molecular Weight : 166.16 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (example)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and its role in modulating specific biological pathways.
Anticancer Activity
Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study Example :
A study examining the effects of thiophene derivatives on breast cancer cells demonstrated that this compound inhibited the growth of MCF7 cell lines with an IC50 value of approximately 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways and increased reactive oxygen species (ROS) production.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that thiophene derivatives can exhibit activity against a range of bacteria and fungi.
Research Findings :
In vitro tests demonstrated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Oxidative Stress Induction : By increasing ROS levels, it can lead to cellular damage and apoptosis.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | C6H4F2O1S | ~25 | DNA intercalation, apoptosis induction |
Thiophene-2-carboxaldehyde | C5H4OS | ~30 | Enzyme inhibition, oxidative stress |
5-Fluoro-2-thiophenecarboxaldehyde | C6H4F1O1S | ~20 | DNA intercalation, ROS production |
Properties
Molecular Formula |
C6H4F2O2S |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-(difluoromethoxy)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4F2O2S/c7-6(8)10-4-1-2-11-5(4)3-9/h1-3,6H |
InChI Key |
UHYMTKYUCJFTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1OC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.